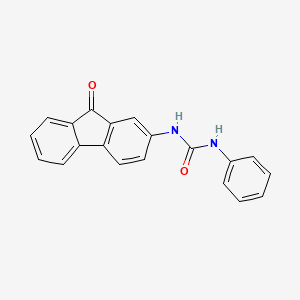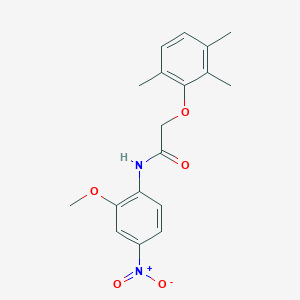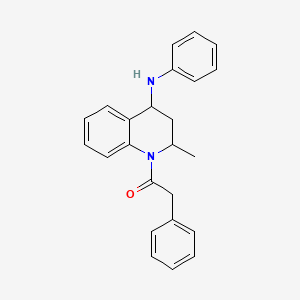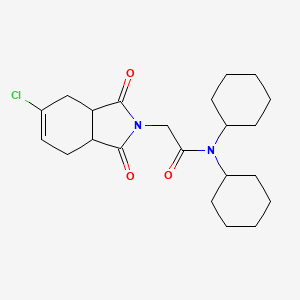
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea, also known as FPU-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroprotection, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to protect neurons from oxidative stress and prevent neuronal death. In anti-inflammatory therapy, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea is not fully understood. However, it has been suggested that N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea induces apoptosis and inhibits cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In neurons, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea protects against oxidative stress and prevents neuronal death by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In inflammatory cells, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea in lab experiments is its potent activity against cancer cells, neurons, and inflammatory cells. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Direcciones Futuras
There are several future directions for the study of N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea could be tested in animal models to evaluate its efficacy and safety in vivo. Finally, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea could be used as a lead compound for the development of novel drugs with improved therapeutic potential.
Métodos De Síntesis
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea can be synthesized using a two-step method. The first step involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-2-carbonyl chloride. The second step involves the reaction of 9-chloro-9H-fluorene-2-carbonyl chloride with phenylurea to form N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea.
Propiedades
IUPAC Name |
1-(9-oxofluoren-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)22-20(24)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKOAIQLRYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Oxofluoren-2-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)


![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)